

# Application Notes and Protocols for Olgotrelvir (STI-1558) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Olgotrelvir (formerly STI-1558) is an orally bioavailable antiviral agent under investigation for the treatment of COVID-19. It functions as a dual inhibitor, targeting both the SARS-CoV-2 main protease (Mpro or 3CLpro) and human cathepsin L. This dual mechanism of action is significant as it inhibits two critical stages of the viral life cycle: viral replication, through the inhibition of Mpro, and viral entry into host cells, by blocking cathepsin L-mediated processing of the viral spike protein. Preclinical studies in animal models have been crucial in establishing the in vivo efficacy and safety profile of Olgotrelvir. These notes provide a summary of the available data on its dosage and administration in animal models and offer generalized protocols based on established methodologies.

#### **Data Presentation**

The following table summarizes the quantitative data on **Olgotrelvir** dosage and its effects in the K18-hACE2 transgenic mouse model of SARS-CoV-2 infection.



| Animal<br>Model                 | Virus Strain | Olgotrelvir<br>Dosage | Administrat<br>ion Route | Key<br>Findings                                                                                                               | Reference |
|---------------------------------|--------------|-----------------------|--------------------------|-------------------------------------------------------------------------------------------------------------------------------|-----------|
| K18-hACE2<br>Transgenic<br>Mice | SARS-CoV-2   | 500 mg/kg<br>BID      | Oral                     | Significantly reduced lung virus load, decreased cytokine release, attenuated lung pathology, and prevented body weight loss. | [1][2][3] |
| K18-hACE2<br>Transgenic<br>Mice | SARS-CoV-2   | 1000 mg/kg<br>BID     | Oral                     | Significantly reduced lung virus load, decreased cytokine release, attenuated lung pathology, and prevented body weight loss. | [1][2][3] |

BID: twice daily

### **Experimental Protocols**

The following are generalized experimental protocols for the evaluation of **Olgotrelvir** in the K18-hACE2 mouse model. These protocols are based on standard methodologies and the available information on **Olgotrelvir** preclinical studies.



## Protocol 1: In Vivo Efficacy Evaluation of Olgotrelvir in K18-hACE2 Mice

- 1. Animal Model and Housing:
- Species: K18-hACE2 transgenic mice, which express human angiotensin-converting enzyme
   2 (hACE2) and are susceptible to SARS-CoV-2 infection.[4][5][6]
- Age: 8-12 weeks.
- Housing: Mice should be housed in a BSL-3 facility in individually ventilated cages with ad libitum access to food and water.
- 2. SARS-CoV-2 Infection:
- Virus Strain: A well-characterized strain of SARS-CoV-2 (e.g., USA-WA1/2020 or other relevant variants).
- Inoculation Route: Intranasal inoculation.
- Inoculation Dose: A dose known to cause morbidity and mortality in the K18-hACE2 model (e.g., 10<sup>3</sup> to 10<sup>4</sup> plaque-forming units [PFU] in a volume of 20-50 μL).
- Procedure: Anesthetize mice lightly with isoflurane and administer the viral inoculum to the nares.
- 3. Olgotrelvir Administration:
- Formulation: **Olgotrelvir** should be formulated in a vehicle suitable for oral administration in mice (e.g., 0.5% methylcellulose).
- Dosage: Based on published studies, doses of 500 mg/kg and 1000 mg/kg administered twice daily (BID) are recommended.[1][2][3]
- Administration Route: Oral gavage.
- Timing: Initiate treatment at a clinically relevant time point, for example, 4 to 12 hours post-infection, and continue for a specified duration (e.g., 5-7 days).



- 4. Monitoring and Endpoints:
- Clinical Observations: Monitor mice daily for clinical signs of disease, including weight loss, ruffled fur, and changes in posture or activity.
- Body Weight: Record the body weight of each mouse daily.
- Survival: Monitor survival for the duration of the study (e.g., 14 days post-infection).
- Tissue Harvesting: At predetermined time points (e.g., 2, 4, and 6 days post-infection), euthanize a subset of mice and collect lungs and other relevant tissues for analysis.
- 5. Virological and Immunological Analysis:
- Lung Viral Load (qRT-PCR):
  - Homogenize a portion of the lung tissue in a suitable lysis buffer.
  - Extract viral RNA using a commercial kit.
  - Perform one-step quantitative reverse transcription PCR (qRT-PCR) using primers and probes specific for a SARS-CoV-2 gene (e.g., N gene or E gene).
  - Quantify viral RNA copies by comparing to a standard curve.
- Lung Viral Titer (Plaque Assay):
  - Homogenize a portion of the lung tissue and prepare serial dilutions.
  - Infect a monolayer of susceptible cells (e.g., Vero E6) with the dilutions.
  - Overlay the cells with a semi-solid medium (e.g., containing agarose) and incubate until plaques are visible.
  - Fix and stain the cells to visualize and count plaques.
- Cytokine Analysis (ELISA or Multiplex Assay):



- Homogenize lung tissue and measure the concentration of key pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) using commercial ELISA kits or a multiplex bead-based immunoassay.
- Histopathology:
  - Fix the remaining lung tissue in 10% neutral buffered formalin.
  - Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
  - Evaluate lung sections for pathological changes, such as inflammation, edema, and cellular infiltration, by a qualified pathologist.

# Mandatory Visualizations Signaling Pathway of Olgotrelvir's Dual Inhibition

Caption: Dual inhibitory mechanism of Olgotrelvir on viral entry and replication.

**Experimental Workflow for In Vivo Efficacy Testing** 





Click to download full resolution via product page

Caption: Workflow for evaluating **Olgotrelvir** efficacy in a mouse model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Olgotrelvir, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19. | BioGRID [thebiogrid.org]
- 2. Sorrento Therapeutics Announces First Subject Dosed in a Phase I Clinical Study of STI-1558, an Oral Mpro Inhibitor as a Standalone Treatment and Prevention of COVID-19 Without Co-Administration of Ritonavir Booster | Nasdaq [nasdaq.com]
- 3. Olgotrelvir, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COVID-19 K18-hACE2 Transgenic Mouse Model IITRI [iitri.org]
- 5. The K18-Human ACE2 Transgenic Mouse Model Recapitulates Non-severe and Severe COVID-19 in Response to an Infectious Dose of the SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The K18-Human ACE2 Transgenic Mouse Model Recapitulates Non-severe and Severe COVID-19 in Response to an Infectious Dose of the SARS-CoV-2 Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Olgotrelvir (STI-1558) in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136762#olgotrelvir-dosage-and-administration-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com